N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-5-13-11-22-19-17(18(13)29-4)20(27)25(21(28)24(19)3)12-16(26)23-14-7-9-15(10-8-14)30-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBCKFQKKARMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological effects, and mechanisms of action based on various studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl acetamide with pyridopyrimidine derivatives. The synthetic pathway typically includes:
- Formation of the pyridopyrimidine core : This involves cyclization reactions that introduce the pyrido[2,3-d]pyrimidine structure.
- Substitution reactions : The ethyl and methoxy groups are introduced at specific positions on the pyrimidine ring to enhance biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | HeLa | 10 |
| K5 | MCF-7 | 15 |
| Target Compound | A549 | 12 |
The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis .
Case Studies
A notable study conducted on a series of pyridopyrimidine derivatives demonstrated that structural modifications significantly impacted their biological activity. The study found that substituents on the aromatic ring enhanced anticancer activity against breast and lung cancer cell lines. Specifically, derivatives with electron-withdrawing groups exhibited higher potency compared to their electron-donating counterparts.
Example Case Study
In a comparative analysis:
| Compound | Substituent | Activity (IC50) |
|---|---|---|
| A | -OCH3 | 25 µM |
| B | -Cl | 8 µM |
| C | -Br | 12 µM |
The compound with a chlorine substituent (B) showed the highest activity against HeLa cells, indicating that halogenation can significantly enhance biological efficacy .
Comparison with Similar Compounds
Compound 1: N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide
- Core Structure : Shares the same pyrido[2,3-d]pyrimidine backbone as the target compound.
- Substituent Differences : The phenyl group is substituted with 3,4-dimethoxy groups instead of a single 4-ethoxy group.
- Higher lipophilicity (logP) may result from the additional methoxy group, influencing membrane permeability .
Compound 2: N-(4-bromophenyl)-2-(2-thienyl)acetamide
- Core Structure : Lacks the pyrido-pyrimidine core; instead, it features a thienyl-acetamide scaffold.
- Substituent Differences : Contains a bromophenyl group and a thienyl moiety.
- The absence of the pyrido-pyrimidine core eliminates dihydrodioxo motifs critical for hydrogen bonding in kinase inhibition .
Functional Analogues with Pyrimidine-Based Scaffolds
Compound 3: 2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine Derivatives
- Core Structure : Pyrrolo[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine.
- Substituent Differences : Features a sulfamoylphenyl group and variable amines (e.g., cyclopentylamine, 2-methoxyphenylamine).
- Pyrrolo-pyrimidine cores are smaller and more rigid, possibly limiting conformational flexibility compared to pyrido-pyrimidines .
Compound 4: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Core Structure: Thieno-pyrido-pyrimidine fused system.
- Substituent Differences: Includes a tetrahydro ring system and a phenylamino group.
- Implications: The tetrahydro ring introduces partial saturation, improving solubility but reducing aromatic stacking interactions. The phenylamino group may engage in π-π interactions absent in the target compound’s ethoxyphenyl group .
Physicochemical Properties
| Property | Target Compound | Compound 1 (3,4-Dimethoxy) | Compound 3 (Pyrrolo-pyrimidine) |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | ~446 g/mol | ~350–400 g/mol |
| Key Functional Groups | Ethoxy, methoxy, ethyl | Dimethoxy, ethyl | Sulfamoyl, amine |
| Predicted logP | Moderate (3.5–4.0) | Higher (4.2–4.5) | Variable (2.5–3.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
